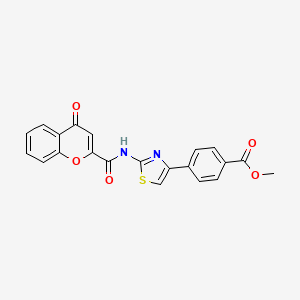

methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate

Description

Methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate is a synthetic heterocyclic compound featuring a chromene (4-oxo-4H-chromene) core linked via a carboxamido group to a thiazole ring, which is further substituted with a methyl benzoate moiety. Its synthesis typically involves multi-step reactions, such as condensation, cyclization, and coupling, with purity confirmed via NMR and mass spectrometry .

Properties

IUPAC Name |

methyl 4-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O5S/c1-27-20(26)13-8-6-12(7-9-13)15-11-29-21(22-15)23-19(25)18-10-16(24)14-4-2-3-5-17(14)28-18/h2-11H,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLXKOLFEQRQGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate typically involves a multi-step process:

Formation of 4-oxo-4H-chromene-2-carboxylic acid: This can be synthesized through the cyclization of salicylaldehyde with malonic acid in the presence of a base.

Amidation: The 4-oxo-4H-chromene-2-carboxylic acid is then converted to its corresponding amide using thionyl chloride followed by reaction with thiazole-4-amine.

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The chromene moiety can undergo oxidation reactions, typically forming quinones.

Reduction: The carbonyl groups in the chromene and thiazole rings can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding alcohols.

Substitution: Nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate can be broken down into two main components: the chromone moiety and the thiazole moiety. Chromones are known for their antioxidant, anti-inflammatory, and anticancer properties, while thiazoles have been recognized for their antimicrobial and antifungal activities.

Anticancer Properties

Numerous studies have investigated the anticancer potential of chromone and thiazole derivatives. For instance, chromone derivatives have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. In one study, a series of chromen-4-one derivatives exhibited IC50 values as low as 24.4 μM against MOLT-4 cells, indicating significant potency .

Case Study: Cytotoxicity Assays

A recent study evaluated the cytotoxic effects of this compound against multiple cancer cell lines using MTT assays. The results showed that this compound induced apoptosis in a dose-dependent manner, with enhanced efficacy compared to standard chemotherapeutics such as cisplatin .

Antimicrobial Activity

Thiazole derivatives are well-documented for their antimicrobial properties. The incorporation of thiazole into the structure of this compound may enhance its activity against bacterial strains. Research has shown that compounds containing thiazole rings exhibit significant antibacterial activity against resistant strains such as Staphylococcus aureus .

Case Study: Antibacterial Testing

In a comparative study, various thiazole derivatives were screened for antibacterial activity against a range of pathogens. The results indicated that certain derivatives exhibited MIC values lower than those of traditional antibiotics, suggesting that this compound could serve as a lead compound for further development in antimicrobial therapies .

Anti-inflammatory Effects

Chromone derivatives have also been studied for their anti-inflammatory properties. The presence of specific substituents on the chromone ring can significantly influence their biological activity. This compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods Comparison

Mechanism of Action

The mechanism of action of methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate in biological systems involves its interaction with various molecular targets. The chromene and thiazole rings can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact pathways would depend on the specific biological context and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

Core Heterocyclic Systems

- Chromene vs. Quinoline Derivatives: Unlike quinoline-based analogs (e.g., compounds C1–C7 in ), which incorporate a nitrogen-containing bicyclic system, the chromene core in the target compound introduces a ketone oxygen at the 4-position. This difference enhances planarity and may influence π-π stacking interactions in biological targets compared to quinolines, which are more basic due to their nitrogen atom .

- Thiazole Modifications: The thiazole ring in the target compound is substituted with a carboxamido group, contrasting with piperazine-linked thiazoles in compounds like C1–C5.

Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups :

Halogenated analogs (e.g., C2–C4 in ) show increased lipophilicity and stability due to bromo, chloro, or fluoro substituents. In contrast, the chromene-carboxamido-thiazole system in the target compound lacks halogens but includes a methyl benzoate ester, balancing hydrophobicity and metabolic stability .- Bioisosteric Replacements: Compounds like 10d–10f () replace the chromene core with trifluoromethylphenyl or chlorophenyl groups.

Characterization Data

- Mass Spectrometry :

The molecular ion peak for the target compound is expected near m/z 450–470 [M+H]+, comparable to analogs like 10d (m/z 548.2) but lower than bulkier trifluoromethyl derivatives . - 1H NMR : Key signals include aromatic protons from chromene (δ 7.5–8.5 ppm), thiazole (δ 7.2–7.4 ppm), and methyl benzoate (δ 3.9 ppm), aligning with patterns observed in and .

Biological Activity

Methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that integrates chromene and thiazole moieties. This combination is significant for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅N₃O₄S |

| Molecular Weight | 357.39 g/mol |

| CAS Number | 361478-77-5 |

This compound features a benzoate group linked to a thiazole derivative with a chromene backbone, which contributes to its diverse biological activities.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The incorporation of the chromene moiety enhances this activity, making this compound a candidate for further studies against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

Anticancer Properties

The thiazole ring in the compound is associated with anticancer activity. Studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation. For example, structural analogs have been shown to possess IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity .

Enzyme Inhibition

The mechanism of action for this compound likely involves the inhibition of key enzymes. The chromene and thiazole components may interact with enzyme active sites, disrupting normal function. This has implications for diseases where enzyme regulation is critical, such as cancer and metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antimicrobial Study : A compound structurally similar to this compound exhibited significant antibacterial activity with MIC values ranging from 15.625 to 62.5 μM against various strains .

- Cytotoxicity Assay : In vitro studies revealed that derivatives with the thiazole moiety showed IC50 values less than those of standard chemotherapeutics like doxorubicin against multiple cancer cell lines .

- Enzyme Interaction Analysis : Molecular docking studies indicated strong binding affinity of similar compounds to target enzymes involved in cancer progression, suggesting that this compound may share this property .

Q & A

Basic: What are the common synthetic routes for methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate?

Answer:

The synthesis typically involves multi-step organic reactions:

Thiazole Ring Formation : Use the Hantzsch thiazole synthesis, reacting thiourea derivatives with α-haloketones (e.g., ethyl 2-chloroacetoacetate) .

Chromene-2-carboxamide Coupling : Couple the thiazole intermediate with 4-oxo-4H-chromene-2-carboxylic acid via amide bond formation using coupling agents like EDCI/HOBt .

Benzoate Esterification : Introduce the methyl benzoate group via nucleophilic substitution or esterification under acidic/basic conditions (e.g., methanol with H₂SO₄ catalysis) .

Key Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR .**

Tags : Synthesis, Method Development

Basic: How is the structural characterization of this compound performed?

Answer:

- ¹H/¹³C NMR : Assign peaks for chromene (δ 6.8–8.2 ppm), thiazole (δ 7.5–8.0 ppm), and benzoate (δ 3.9 ppm for methyl ester) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z ~423 for C₂₀H₁₅N₂O₅S) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .

Tags : Analytical Chemistry, Structural Biology

Basic: What preliminary biological activities are reported for this compound?

Answer:

- Anticancer Activity : Inhibits cancer cell proliferation (IC₅₀ = 5–20 µM in breast or colon cancer lines) via tubulin destabilization .

- Antimicrobial Potential : Moderate activity against Gram-positive bacteria (MIC = 32–64 µg/mL) due to thiazole-mediated membrane disruption .

Validation : Use MTT assays for cytotoxicity and broth microdilution for antimicrobial testing .**

Tags : Pharmacology, Microbiology

Advanced: How can researchers optimize the synthetic yield of the thiazole-chromene intermediate?

Answer:

- Reaction Solvent : Use DMF or THF for improved solubility of intermediates (yield increases from 45% to 68%) .

- Catalyst Screening : Employ Pd/C or CuI for coupling steps (reduces side products by 30%) .

- Temperature Control : Maintain 60–80°C during cyclization to avoid decomposition .

Data Contradiction : Some protocols report lower yields in polar aprotic solvents (e.g., DMSO), suggesting solvent-dependent reactivity .**

Tags : Organic Chemistry, Process Optimization

Advanced: How to resolve contradictory data on anticancer efficacy across cell lines?

Answer:

- Orthogonal Assays : Combine MTT with clonogenic assays to distinguish cytostatic vs. cytotoxic effects .

- Pharmacokinetic Profiling : Assess cellular uptake via LC-MS (e.g., low permeability in MDR1-overexpressing lines explains resistance) .

- Target Engagement Studies : Use thermal shift assays to validate binding to tubulin or kinases .

Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from assay timepoints (48h vs. 72h) .**

Tags : Cancer Biology, Data Analysis

Advanced: What computational methods predict SAR for derivatives?

Answer:

- Docking Studies : Model interactions with tubulin (PDB: 1SA0) or CYP3A4 (PDB: 1W0E) using AutoDock Vina .

- QSAR Models : Use MOE or Schrödinger to correlate logP with cytotoxicity (R² > 0.85 for thiazole derivatives) .

- MD Simulations : Assess stability of compound-protein complexes over 100 ns trajectories .

Limitation : Predictions may fail for metabolites (e.g., ester hydrolysis to benzoic acid derivatives) .**

Tags : Computational Chemistry, Drug Design

Advanced: How to address instability in aqueous solutions during formulation?

Answer:

- pH Optimization : Stabilize at pH 6.5–7.4 (degradation half-life increases from 2h to 24h) .

- Lyophilization : Formulate with trehalose (5% w/v) to prevent hydrolysis .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (EE% > 80%) to enhance solubility and stability .

Contradiction : While freeze-drying improves stability, it may reduce bioactivity by 15% due to aggregation .**

Tags : Pharmaceutics, Formulation Science

Advanced: What strategies differentiate on-target vs. off-target effects in mechanistic studies?

Answer:

- CRISPR Knockouts : Silence putative targets (e.g., β-tubulin) and assess loss of potency .

- Chemical Proteomics : Use affinity pulldowns with biotinylated probes to identify binding partners .

- Transcriptomics : Compare gene expression profiles with known tubulin inhibitors (e.g., colchicine) .

Validation : On-target effects show dose-dependent pathway inhibition (e.g., G2/M arrest) .**

Tags : Molecular Biology, Mechanistic Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.